Mono(3-hydroxybutyl)phthalate-d4
Description
Mono(3-hydroxybutyl)phthalate-d4 is a deuterium-labeled analog of mono(3-hydroxybutyl)phthalate (MHBP), a primary metabolite of dibutyl phthalate (DBP). It is widely utilized as an internal standard in analytical chemistry for quantifying non-deuterated phthalate metabolites in biological and environmental samples . The compound’s molecular formula is C₁₂D₄H₁₀O₅, with a molecular weight of 242.261 and a purity exceeding 95% (HPLC) . Its deuterated structure ensures minimal interference from protonated solvents in mass spectrometry, enhancing analytical precision .
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(3-hydroxybutoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-8(13)6-7-17-12(16)10-5-3-2-4-9(10)11(14)15/h2-5,8,13H,6-7H2,1H3,(H,14,15)/i2D,3D,4D,5D |
InChI Key |
CTDCWBUTXCPHAM-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(C)O)[2H])[2H] |
Canonical SMILES |
CC(CCOC(=O)C1=CC=CC=C1C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways for MHBP-d4
Esterification of Phthalic Anhydride with 3-Hydroxybutanol
The core synthesis begins with esterification between phthalic anhydride and 3-hydroxybutanol. Phthalic anhydride reacts with the hydroxyl group of 3-hydroxybutanol under acidic or basic conditions to form mono(3-hydroxybutyl)phthalate. The reaction is typically conducted in anhydrous dichloromethane or toluene with catalytic sulfuric acid or p-toluenesulfonic acid.
Reaction conditions :
- Molar ratio : 1:1 (phthalic anhydride : 3-hydroxybutanol)
- Temperature : 80–100°C
- Duration : 6–12 hours
- Yield : 60–75%
Deuterium incorporation occurs at the hydroxybutyl side chain, requiring deuterated 3-hydroxybutanol (3-hydroxybutanol-d4) or post-synthesis isotopic exchange.
Deuteration Strategies
Pre-Synthesis Deuterium Labeling
Deuterated 3-hydroxybutanol (CH3CD2CD2OH) is synthesized via catalytic deuteration of 3-buten-1-ol using deuterium gas (D2) over palladium or platinum catalysts. This method ensures uniform deuterium distribution in the hydroxybutyl moiety before esterification.
Key steps :
- Deuterolysis :
$$
\text{CH}2=\text{CHCH}2\text{CH}2\text{OH} + \text{D}2 \xrightarrow{\text{Pd/C}} \text{CH}3\text{CD}2\text{CD}_2\text{OH}
$$
- Esterification : Deuterated 3-hydroxybutanol reacts with phthalic anhydride as described in Section 1.1.
Post-Synthesis Isotopic Exchange
Deuterium can be introduced post-esterification via acid- or base-catalyzed exchange. This method is less common due to side reactions but offers flexibility.
Conditions :
Purification and Isolation
Liquid-Liquid Extraction
Crude MHBP-d4 is extracted using ethyl acetate or dichloromethane, followed by washing with saturated sodium bicarbonate to remove unreacted phthalic acid.
Analytical Characterization
Mass Spectrometry (MS)
MHBP-d4 is characterized using LC-MS/MS with multiple reaction monitoring (MRM). Key transitions include:
Instrument parameters :
Quality Control and Validation
Applications in Exposure Assessment
MHBP-d4 is used to quantify MHBP in biological matrices (e.g., urine, plasma) via isotope dilution MS. For example, in NHANES studies, MHBP-d4 spiked into urine samples enables precise correction for matrix effects and recovery losses.
Representative data :
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | |
|---|---|---|---|---|
| Urine | 0.06 | 0.2 | 92–105 | |
| Plasma | 0.1 | 0.3 | 88–98 |
Chemical Reactions Analysis
Types of Reactions
Mono(3-hydroxybutyl)phthalate-d4 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can revert it back to the hydroxyl form.
Scientific Research Applications
Mono(3-hydroxybutyl)phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in studying chemical reactions and pathways.
Biology: Helps in understanding metabolic processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mono(3-hydroxybutyl)phthalate-d4 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise tracking using mass spectrometry and other analytical techniques. This helps in elucidating metabolic pathways and understanding the interaction of the compound with various molecular targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Variability : The position and type of alkyl/functional groups (e.g., hydroxybutyl vs. hydroxypentyl, carboxybutyl) influence metabolic pathways and analytical detection limits .
- Deuterium Labeling: this compound and its analogs (e.g., Mono(2-hydroxyisobutyl)phthalate-d4) are indispensable for avoiding isotopic interference in LC-MS/MS workflows, unlike non-deuterated counterparts like Mono(4-hydroxypentyl)phthalate .
Metabolic and Exposure Relevance
- This compound correlates with DBP exposure biomarkers in urine, whereas Mono(4-hydroxypentyl)phthalate reflects diisopentyl phthalate exposure .
- Deuterated carboxy derivatives (e.g., Mono(4-carboxybutyl)phthalate-d4) are critical for studying oxidative metabolism pathways, which differ from hydroxylated metabolites .
Biological Activity
Mono(3-hydroxybutyl)phthalate-d4 is a deuterium-labeled derivative of mono(3-hydroxybutyl)phthalate, a metabolite of dibutyl phthalate (DBP). This compound has gained attention in toxicological and pharmacological research due to its potential effects on biological systems, particularly in relation to endocrine disruption and metabolic pathways.
- Molecular Formula : C₁₂H₁₀D₄O₅
- Molecular Weight : 242.26 g/mol
- CAS Number : 2119601-77-1
Biological Activity
The biological activity of this compound is primarily studied through its effects on hormone biosynthesis and metabolic processes. Research indicates that phthalates, including their metabolites, can interfere with steroidogenesis and other endocrine functions.
- Endocrine Disruption : this compound has been linked to alterations in steroid hormone levels, particularly testosterone and cortisol. Studies have shown that exposure to DBP and its metabolites can lead to decreased levels of these hormones in vitro, suggesting a mechanism of action that involves inhibition of steroidogenic enzymes such as CYP11A1 and CYP17A1 .
- Oxidative Stress : Exposure to phthalates has been associated with increased oxidative stress in cellular models. For instance, DBP exposure resulted in elevated superoxide generation and protein oxidation markers, which can contribute to cellular damage and dysfunction .
- Metabolic Effects : Recent studies have indicated that phthalate exposure may be correlated with increased body fat gain in midlife women, suggesting a potential role in metabolic dysregulation .
Case Studies and Experimental Data
- A study conducted on human adrenocortical H295R cells demonstrated that both DBP and its metabolite MBP significantly decreased levels of key steroid hormones after exposure to concentrations ranging from 1 µM to 500 µM for 48 hours. Notably, the presence of dibutyryl-cyclic-AMP (dbcAMP) during exposure amplified the effects on hormone levels .
- In vivo studies involving rats exposed to high concentrations of DBP showed significant reproductive toxicity, including hypospermia and testicular degeneration. These findings highlight the compound's potential reproductive hazards .
Data Tables
| Study | Concentration (µM) | Hormone Effected | Observed Change |
|---|---|---|---|
| H295R Cell Study | 1 - 500 | Testosterone | Decreased |
| H295R Cell Study | 1 - 500 | Cortisol | Variable effects |
| Rat Toxicity Study | 10,000 ppm | Testicular Weight | Decreased |
| Rat Toxicity Study | Various | Liver Enzyme Activity | Elevated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
